

# A comparative analysis of Glycyrrhizic acid and its aglycone, glycyrrhetic acid.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glycyrrhizic acid

Cat. No.: B7820763

[Get Quote](#)

## A Comparative Analysis of Glycyrrhizic Acid and its Aglycone, Glycyrrhetic Acid

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

**Glycyrrhizic acid** (GL), a major active triterpenoid saponin from the roots of the licorice plant (*Glycyrrhiza glabra*), and its aglycone metabolite, glycyrrhetic acid (GA), have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.<sup>[1][2][3]</sup> Both compounds have been extensively investigated for their anti-inflammatory, antiviral, anti-cancer, and hepatoprotective properties.<sup>[3][4]</sup> This guide provides a detailed comparative analysis of these two molecules, presenting key experimental data, outlining methodologies, and visualizing associated signaling pathways to aid researchers and drug development professionals in their work.

**Glycyrrhizic acid** is composed of a glycyrrhetic acid molecule linked to two molecules of glucuronic acid.<sup>[1][2]</sup> In the body, **glycyrrhizic acid** is metabolized, primarily by intestinal bacteria, into glycyrrhetic acid, which is considered the more biologically active form.<sup>[5]</sup> This metabolic conversion is a crucial factor in understanding the pharmacokinetic and pharmacodynamic differences between the two compounds.

## Physicochemical and Pharmacokinetic Profiles

The structural difference between **glycyrrhizic acid** and glycyrrhetic acid, namely the presence of the two glucuronic acid moieties on GL, significantly influences their physicochemical properties and pharmacokinetic behavior. **Glycyrrhizic acid** is more water-soluble than its aglycone, which impacts its absorption and distribution.

Table 1: Comparative Physicochemical Properties

| Property          | Glycyrrhizic Acid                                   | Glycyrrhetic Acid                              |
|-------------------|-----------------------------------------------------|------------------------------------------------|
| Molecular Formula | C <sub>42</sub> H <sub>62</sub> O <sub>16</sub>     | C <sub>30</sub> H <sub>46</sub> O <sub>4</sub> |
| Molecular Weight  | 822.94 g/mol                                        | 470.68 g/mol                                   |
| Structure         | Triterpenoid saponin with two glucuronic acid units | Pentacyclic triterpenoid (aglycone)            |
| Solubility        | More soluble in water                               | Less soluble in water, more lipophilic         |

The pharmacokinetic profiles of GL and GA are distinct, largely due to the metabolism of GL to GA. Orally administered **glycyrrhizic acid** is poorly absorbed in its intact form; instead, it is primarily hydrolyzed by gut microbiota to glycyrrhetic acid, which is then absorbed.<sup>[6]</sup> This results in a delayed appearance of glycyrrhetic acid in the plasma after oral administration of **glycyrrhizic acid**.<sup>[5]</sup>

Table 2: Comparative Pharmacokinetic Parameters

| Parameter                     | Glycyrrhizic Acid<br>(Intravenous)                              | Glycyrrhetic Acid<br>(from oral GL)   | Glycyrrhetic Acid<br>(Oral)        |
|-------------------------------|-----------------------------------------------------------------|---------------------------------------|------------------------------------|
| Bioavailability               | N/A                                                             | Variable, dependent on gut microbiota | Low                                |
| Time to Peak (Tmax)           | N/A                                                             | ~7.0 hr (in rabbits)[5]               | Shorter than from GL               |
| Half-life (t <sub>1/2</sub> ) | ~3.5 hours (in humans)[6]                                       | 10-30 hours (in humans)[6]            | Shorter than from GL               |
| Elimination                   | Primarily biliary excretion, undergoes enterohepatic cycling[6] | Conjugated and eliminated via bile[6] | Conjugated and eliminated via bile |

## Comparative Pharmacological Activities

### Anti-inflammatory Effects

Both **glycyrrhizic acid** and glycyrrhetic acid exhibit potent anti-inflammatory activities, although they may act through different mechanisms.[7] They have been shown to inhibit the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E<sub>2</sub> (PGE<sub>2</sub>), and cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-6 (IL-6).[8][9]

Table 3: Comparative Anti-inflammatory Activity (IC<sub>50</sub> values)

| Inflammatory Mediator                            | Glycyrrhizic Acid<br>( $\mu$ M) | Glycyrrhetic Acid<br>( $\mu$ M) | Cell Line / Model                    |
|--------------------------------------------------|---------------------------------|---------------------------------|--------------------------------------|
| Nitric Oxide (NO)                                | >75[9]                          | ~50[9]                          | LPS-stimulated RAW 264.7 macrophages |
| Prostaglandin E <sub>2</sub> (PGE <sub>2</sub> ) | >75[9]                          | ~60[9]                          | LPS-stimulated RAW 264.7 macrophages |
| TNF- $\alpha$                                    | Data varies                     | Data varies                     | Various                              |
| IL-6                                             | Data varies                     | Data varies                     | Various                              |

The anti-inflammatory actions of both compounds are mediated, in part, by the inhibition of the NF-κB and PI3K signaling pathways.[9] However, one study suggests that GL acts via the PI3K/Akt/GSK3β pathway, while GA leads to the dissociation of a glucocorticoid receptor (GR)-HSP90 complex.[7]



[Click to download full resolution via product page](#)

Caption: Anti-inflammatory signaling pathways of GL and GA.

## Antiviral Activity

**Glycyrrhizic acid** and glycyrrhetic acid have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses, including influenza virus, herpes simplex virus, and coronaviruses.[1][10] Their mechanisms of action are multifaceted and can include inhibiting viral attachment and entry, interfering with viral replication, and modulating the host immune response.[2][11]

Table 4: Comparative Antiviral Activity (EC<sub>50</sub> values)

| Virus                          | Glycyrrhizic Acid | Glycyrrhetic Acid | Cell Line    |
|--------------------------------|-------------------|-------------------|--------------|
| SARS-CoV                       | 365 $\mu$ M[10]   | Data varies       | Vero cells   |
| Influenza A virus              | Data varies       | Data varies       | MDCK cells   |
| Herpes Simplex Virus-1 (HSV-1) | 0.04 mM[12]       | Data varies       | Vero cells   |
| Dengue Virus Type 2 (DENV2)    | 8.1 $\mu$ M[13]   | Data varies       | BHK-21 cells |

The antiviral effects of GL and its derivatives against SARS-CoV-2 are thought to involve interference with the ACE2 receptor, which the virus uses for entry, and direct interaction with the viral spike protein.[2]



[Click to download full resolution via product page](#)

Caption: Workflow for Cytopathic Effect (CPE) Reduction Assay.

## Anti-cancer Effects

Glycyrrhetic acid, in particular, has shown promising anti-cancer and cancer chemopreventive properties.[14] Both GL and GA can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[15][16] GA and its derivatives have demonstrated cytotoxicity against a range of cancer cells, including breast, liver, and colon cancer lines.[14]

Table 5: Comparative Anti-cancer Activity (IC<sub>50</sub> values in  $\mu\text{M}$ )

| Cancer Cell Line | Glycyrrhizic Acid | Glycyrrhetic Acid                        |
|------------------|-------------------|------------------------------------------|
| HepG2 (Liver)    | >15.76[8]         | ~20-30                                   |
| HeLa (Cervical)  | >7.43[8]          | ~11.4[15]                                |
| A549 (Lung)      | >15.76[8]         | Data varies                              |
| MCF-7 (Breast)   | Data varies       | ~56.10[16]                               |
| HCT116 (Colon)   | Data varies       | Dose-dependent cytotoxicity reported[16] |

The anti-cancer mechanisms of GL and GA are complex and involve the modulation of multiple signaling pathways, including those involved in apoptosis and cell cycle regulation.

[Click to download full resolution via product page](#)

Caption: Anti-cancer signaling pathways of GL and GA.

## Hepatoprotective Effects

**Glycyrrhizic acid** is widely used clinically, particularly in Japan and China, for the treatment of chronic liver diseases.<sup>[3]</sup> Both GL and GA have demonstrated significant hepatoprotective effects in various models of liver injury, such as that induced by carbon tetrachloride (CCl<sub>4</sub>).<sup>[17]</sup> They can reduce elevated levels of liver enzymes like alanine transaminase (ALT) and aspartate transaminase (AST), and attenuate liver histopathological damage.<sup>[17]</sup>

Table 6: Comparative Hepatoprotective Effects in CCl<sub>4</sub>-Induced Liver Injury in Rats

| Treatment                            | Serum ALT (U/L)       | Serum AST (U/L)       | Reference   |
|--------------------------------------|-----------------------|-----------------------|-------------|
| Control                              | Normal Range          | Normal Range          | [17]        |
| CCl <sub>4</sub>                     | 526.7 ± 57.2          | 640.0 ± 33.7          | [17]        |
| CCl <sub>4</sub> + Glycyrrhizic Acid | 342.0 ± 44.8          | 462.8 ± 30.6          | [17]        |
| CCl <sub>4</sub> + Glycyrrhetic Acid | Significantly reduced | Significantly reduced | Data varies |

The hepatoprotective mechanisms of GL and GA involve their anti-inflammatory and antioxidant properties, as well as their ability to inhibit hepatocyte apoptosis.[17] **Glycyrrhizic acid** has been shown to inhibit hepatocyte apoptosis via a p53-mediated pathway.[17]

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the pharmacological effects of **glycyrrhizic acid** and glycyrrhetic acid.

### Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

- Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Seeding: Cells are seeded in a 96-well plate at a density of 1x10<sup>5</sup> cells/well and incubated for 24 hours.
- Treatment: The culture medium is replaced with fresh medium containing 10 ng/ml of lipopolysaccharide (LPS) and varying concentrations of **glycyrrhizic acid** or glycyrrhetic acid.
- Incubation: The plate is incubated for 24 hours.

- Nitrite Measurement: 100  $\mu$ l of the culture supernatant is mixed with 100  $\mu$ l of Griess reagent.
- Absorbance Reading: After a 15-minute incubation, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

## Antiviral Activity Assay: Cytopathic Effect (CPE) Reduction Assay

- Cell Culture: A suitable host cell line (e.g., Vero cells for SARS-CoV) is grown to a confluent monolayer in a 96-well plate.
- Compound Preparation: Serial dilutions of **glycyrrhizic acid** or **glycyrrhetic acid** are prepared in the assay medium.
- Infection: The cell culture medium is removed, and the cells are washed with PBS. The virus, at a predetermined multiplicity of infection (MOI), is added to the wells, along with the different concentrations of the test compounds.
- Incubation: The plate is incubated at 37°C in a CO<sub>2</sub> incubator until 80-100% CPE is observed in the virus control wells (typically 2-5 days).
- Staining: The medium is removed, and the cells are fixed with 10% formalin and stained with a 0.5% crystal violet solution.
- Quantification: The stain is solubilized, and the absorbance is read on a plate reader. The 50% effective concentration (EC<sub>50</sub>) is calculated.

## Anti-cancer Activity Assay: MTT Assay for Cell Viability

- Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
- Treatment: The medium is replaced with fresh medium containing various concentrations of **glycyrrhizic acid** or **glycyrrhetic acid**.

- Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: 10  $\mu$ l of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 100  $\mu$ l of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The 50% inhibitory concentration ( $IC_{50}$ ) is calculated.

## Hepatoprotective Activity Assay: CCl<sub>4</sub>-Induced Liver Injury in Rats

- Animal Model: Male Sprague-Dawley rats are used. Liver injury is induced by subcutaneous injection of a 40% solution of CCl<sub>4</sub> in olive oil (0.3 mL/100 g body weight) twice a week for 8 weeks.
- Treatment: The treatment group receives **glycyrrhizic acid** or glycyrrhetic acid (e.g., via intraperitoneal injection) concurrently with the CCl<sub>4</sub> administration. The control group receives the vehicle.
- Sample Collection: At the end of the treatment period, blood samples are collected for biochemical analysis, and liver tissues are harvested for histopathological examination.
- Biochemical Analysis: Serum levels of ALT and AST are measured using commercial assay kits.
- Histopathological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Sirius red for the assessment of liver damage and fibrosis.

## Conclusion

**Glycyrrhizic acid** and its aglycone, glycyrrhetic acid, are natural compounds with a remarkable range of pharmacological activities. While glycyrrhetic acid is generally considered the more potent of the two, **glycyrrhizic acid** serves as a prodrug, delivering its

active metabolite to the systemic circulation after oral administration. The choice between these two compounds for research and drug development will depend on the specific therapeutic application, desired pharmacokinetic profile, and route of administration. This guide provides a foundational comparison to inform such decisions and to stimulate further investigation into the therapeutic potential of these fascinating molecules.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetic Acid and Glycyrrhetic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glycyrrhizic Acid in the Treatment of Liver Diseases: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetic acid [frontiersin.org]
- 5. jfda-online.com [jfda-online.com]
- 6. Analysis and pharmacokinetics of glycyrrhizic acid and glycyrrhetic acid in humans and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycyrrhizic acid and 18beta-glycyrrhetic acid inhibit inflammation via PI3K/Akt/GSK3beta signaling and glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycyrrhizic acid and 18 $\beta$ -glycyrrhetic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF- $\kappa$ B through PI3K p110 $\delta$  and p110 $\gamma$  inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ANTI-VIRAL ACTIVITY OF GLYCIRRHETINIC AND GLYCIRRHIZIC ACIDS - Zarubaev - Russian Journal of Infection and Immunity [iimmun.ru]
- 12. Pharmacological Features of 18 $\beta$ -Glycyrhetic Acid: A Pentacyclic Triterpenoid of Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycyrrhizic acid attenuates CCl<sub>4</sub>-induced hepatocyte apoptosis in rats via a p53-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatoprotective effect of different combinations of 18 $\alpha$ -and 18 $\beta$ -Glycyrrhizic acid against CCl<sub>4</sub>-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative analysis of Glycyrrhizic acid and its aglycone, glycyrhetic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820763#a-comparative-analysis-of-glycyrrhizic-acid-and-its-aglycone-glycyrhetic-acid]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)